
Dipotassium 2,6-naphthalenedisulfonate
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Overview
Description
Dipotassium 2,6-naphthalenedisulfonate (DK26NDS, CAS 2666-06-0) is a sulfonated aromatic compound with the molecular formula C₁₀H₆K₂O₆S₂ and a molecular weight of 292.37 g/mol . It is synthesized via fusion of dipotassium naphthalate with potassium cyanide, followed by hydrolysis, and serves as a precursor for 2,6-naphthalenedicarboxylic acid in industrial applications . DK26NDS is a stable, water-soluble salt used in organic synthesis and materials science.
Preparation Methods
Detailed Preparation Procedures
Sulfonation of Naphthalene to 2,6-Naphthalenedisulfonic Acid
While specific direct sulfonation methods for dipotassium 2,6-naphthalenedisulfonate are less commonly detailed, related sulfonation preparation of 1,6-naphthalenedisulfonic acid disodium salt provides insight into sulfonation and salt formation processes, which can be adapted for 2,6-isomers.
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- Mixing naphthalene disulfonic acid (77-91%) with water in a 2:1 weight ratio.
- Heating the mixture to 40–60 °C to dissolve.
- Adjusting pH to 2–4 with 30% sodium hydroxide solution.
- Concentrating the solution at 100–110 °C.
- Cooling and controlled heating to induce crystallization.
- Filtration and centrifugation to isolate the disulfonate salt.
Key Parameters (from patent CN102993060A):
Step | Temperature (°C) | pH | Notes |
---|---|---|---|
Dissolution | 40–60 | - | Dissolve naphthalenedisulfonic acid in water |
pH Adjustment & Concentration | 100–110 | 2–4 | Adjust pH with NaOH and concentrate |
Cooling | 20–30 | - | Prepare for crystallization |
Heating (slow) | 55–75 | - | Promote crystallization and impurity separation |
Final Cooling | 15–30 | - | Final crystallization and filtration |
- This method yields a high-purity naphthalenedisulfonate salt, which can be neutralized with potassium hydroxide to form dipotassium salts.
Alkali Fusion Method for this compound
A widely used method involves the alkali fusion of 2,6-naphthalenedisulfonic acid salts with potassium hydroxide at high temperatures under controlled atmospheres.
-
- Mix this compound with a concentrated potassium hydroxide aqueous solution.
- Add a hydrogenated triphenyl mixture as a dispersing agent.
- Heat the mixture to approximately 310 °C under a nitrogen atmosphere to prevent oxidation.
- Maintain stirring and dehydration during the reaction.
- After reaction completion, cool and add water to separate organic and aqueous layers.
- Decolorize the aqueous layer with activated carbon.
- Precipitate the product by acidification with dilute sulfuric acid.
- Isolate the this compound by filtration and drying.
Reaction Conditions and Yields (from US Patent US4633024A):
Parameter | Value |
---|---|
Potassium hydroxide concentration | 50% aqueous solution |
Reaction temperature | 310 °C |
Residence time | 3–6 hours |
Atmosphere | Nitrogen (inert) |
Yield of 2,6-dihydroxynaphthalene (related product) | 92.6% |
- This method ensures high purity and yield by preventing oxidation and controlling reaction parameters.
Phenol-Added Alkali Fusion for Enhanced Purity
To improve the purity and selectivity of the product, phenol or antioxidants are added during the high-temperature alkali fusion process.
-
- Phenol acts as an antioxidant, preventing the oxidation of intermediate this compound.
- The reaction is conducted under nitrogen to minimize oxidative degradation.
- The mass ratio of disodium 2,6-naphthalenedisulfonate to alkali is approximately 1:3.
- The mass ratio of sodium hydroxide to potassium hydroxide in the mixed alkali is about 2:1.
- Optimal reaction temperature is around 345 °C.
- Under these conditions, the yield of 2,6-dihydroxynaphthalene (a related compound) reaches 86.3%, with purity up to 99% after refinement.
Process Summary (from Chinese research article and patent CN102219651A):
Parameter | Value |
---|---|
Alkali fusion temperature | 345 °C |
Mass ratio disulfonate:alkali | 1:3 |
NaOH:KOH ratio | 2:1 |
Atmosphere | Nitrogen |
Additive | Phenol or antioxidant 1010 |
Product purity | ~99% after purification |
Yield | 86.3% |
- This approach significantly reduces tar formation and oxidation byproducts, improving product quality.
Comparative Table of Preparation Methods
Method | Key Reagents | Temperature | Atmosphere | Additives | Yield (%) | Purity (%) | Notes |
---|---|---|---|---|---|---|---|
Sulfonation & Neutralization (1,6-naphthalenedisulfonate example) | Naphthalene disulfonic acid, NaOH | 40–110 °C | Ambient | None | High (not specified) | High | Multi-step crystallization and filtration |
Alkali Fusion with KOH and Triphenyl Mixture | This compound, KOH, hydrogenated triphenyl | 310 °C | Nitrogen | None | 92.6 | High | Requires dehydration and activated carbon decolorization |
Alkali Fusion with Phenol Addition | Disodium 2,6-naphthalenedisulfonate, KOH, NaOH, phenol | 345 °C | Nitrogen | Phenol or antioxidant 1010 | 86.3 | ~99 | Prevents oxidation, improves selectivity |
Summary of Research Findings
- The preparation of this compound is optimized by controlling reaction temperature, atmosphere, and additives to prevent oxidation and tar formation.
- Alkali fusion at high temperatures (310–345 °C) under nitrogen atmosphere is the preferred industrial method.
- The addition of phenol or antioxidants during alkali fusion significantly enhances product purity and yield.
- Post-reaction processing includes cooling, aqueous dilution, decolorization with activated carbon, acid precipitation, and filtration to isolate the final product.
- Purity levels exceeding 99% are achievable with appropriate purification steps.
- Yields typically range from 86% to over 90%, depending on specific conditions and additives.
Chemical Reactions Analysis
Alkali Fusion for Hydroxylation
Dipotassium 2,6-naphthalenedisulfonate undergoes high-temperature alkali fusion to produce 2,6-dihydroxynaphthalene, a key intermediate in pharmaceuticals and polymers. The reaction involves displacement of sulfonate groups by hydroxyl groups under strongly basic conditions:
Reaction Conditions
-
Reactants : KOH/NaOH (mixed alkali), phenol (antioxidant)
-
Temperature : 345–355°C
-
Time : 3–4 hours
Experimental Data
Parameter | Value | Source |
---|---|---|
Yield | 96.9% (crude), 99.4% purity after refinement | |
Key Additive | Phenol (prevents oxidation of intermediates) | |
Selectivity Improvement | 88.32% vs. 72.28% (without phenol) |
This reaction proceeds via nucleophilic aromatic substitution, where the sulfonate groups are replaced by hydroxyl ions under molten alkali conditions .
Catalytic Framework Formation
The compound serves as a building block for charge-assisted hydrogen-bonded organic frameworks (CAHOFs). When combined with tetrakis(4-aminophenyl)methane tetrahydrochloride (TAPM), it forms F-1 , a 3D porous material stabilized by hydrogen bonds between sulfonate anions and ammonium cations .
Framework Properties
-
Catalytic Activity : Brønsted acid catalyst for epoxide ring-opening and Diels–Alder reactions.
-
Solubility : 0.25 g/L in methanol, enabling dual homogeneous/heterogeneous catalysis .
-
Self-Healing : Recrystallizes after dissolution, retaining structural integrity .
Reaction Examples
Reaction Type | Substrate | Conversion (%) | Conditions |
---|---|---|---|
Epoxide ring-opening | Styrene oxide | 100% (24 h) | CH₂Cl₂/H₂O, 25°C |
Diels–Alder | Cyclopentadiene + methyl vinyl ketone | 98% (6 h) | Heptane, 60°C |
The CAHOF acts as a proton donor, activating substrates via hydrogen bonding with sulfonate oxygen atoms .
Solubility in Acidic Media
The solubility of sodium 2,6-naphthalenedisulfonate (analogous to the dipotassium salt) in sulfuric acid solutions decreases with increasing acid concentration but rises with temperature:
Solubility Data
H₂SO₄ Concentration (wt%) | Solubility at 283.15 K (g/100g) | Solubility at 333.15 K (g/100g) |
---|---|---|
0 | 6.82 | 18.74 |
20 | 3.15 | 12.89 |
40 | 1.02 | 6.33 |
This behavior is critical for optimizing reaction conditions in sulfonation or crystallization processes .
Host-Guest Interactions
This compound exhibits strong binding with β-cyclodextrin derivatives modified with cholic acid. The disulfonate groups engage in induced-fit inclusion, achieving a binding constant (Kₐ) of 103,900 M⁻¹ due to complementary size/shape matching .
Applications
-
Molecular recognition in supramolecular chemistry.
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Separation of naphthalenedisulfonate isomers via selective binding .
Oxidation and Stability
The compound is susceptible to oxidation under harsh conditions. Phenol is added during alkali fusion to protect intermediates like 2,6-naphthalenediol sodium from oxidative degradation, improving yield by 16% .
Scientific Research Applications
Dipotassium 2,6-naphthalenedisulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds.
Biology: The compound is employed in studies involving molecular recognition and binding interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of dipotassium 2,6-naphthalenedisulfonate involves its interaction with various molecular targets. The sulfonate groups in the compound can form strong ionic bonds with positively charged sites on proteins and other biomolecules. This interaction can influence the structure and function of these molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Disodium 2,6-Naphthalenedisulfonate (DS26NDS)
- Structure and Properties :
DS26NDS (CAS 1655-45-4, C₁₀H₆Na₂O₆S₂) shares the same naphthalene backbone and sulfonate group positions as DK26NDS but substitutes potassium with sodium. It has a higher molecular weight (332.26 g/mol ) and a melting point >300°C . - Applications: Used in NMR titration experiments to study host-guest interactions in self-assembled Pd complexes, where sulfonate groups act as binding sites . Catalyzes the synthesis of bisphenol S (BPS) after conversion to 2,6-naphthalenedisulfonic acid via ion exchange .
- Environmental Behavior: Pigmentiphaga sp. NDS-2 metabolizes DS26NDS as a carbon source, though degradation is slower compared to monosulfonates .
1,5-Naphthalenedisulfonate (1,5-NDS)
- Structural Differences :
Sulfonate groups at positions 1 and 5 create distinct spatial and electronic properties. - Coordination Chemistry :
Forms zero-dimensional Ag(I) complexes due to steric constraints, unlike 2,6-NDS, which can adopt more flexible coordination modes . - Dissociation Energy :
Exhibits lower Coulomb barriers (0.53 eV) compared to 2,6-NDS (0.66 eV), influencing stability in aqueous environments .
Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate
- Functionalization :
The hydroxyl group at position 7 (CAS 842-18-2) enhances polarity and reactivity, making it suitable for pharmaceutical intermediates . - Hazards: Classified as an eye and respiratory irritant, requiring stricter handling protocols compared to non-hydroxylated sulfonates .
2,6-Naphthalenedicarboxylate
- Chemical Reactivity :
Replacing sulfonate groups with carboxylates alters electronic properties. The 2,6-naphthalenedicarboxylate dianion shows distinct IRMPD spectral features and dissociation pathways, with lower detachment energies than sulfonates . - Applications :
Used in metal-organic frameworks (MOFs) due to stronger coordination with transition metals .
Comparative Data Table
Note: 1,5-NDS CAS inferred from related entries; exact CAS may vary.
Key Research Findings
- Coordination Chemistry :
- Environmental Impact: 2,6-NDS is slowly metabolized by Pigmentiphaga sp. NDS-2 under sulfate-limiting conditions, suggesting partial biodegradability . Sulfonates like DS26NDS are persistent in water systems but can be desulfonated to phenols, which are more readily degraded .
- Spectroscopic Behavior :
- IRMPD spectra of 2,6-NDS show Coulomb-stabilized dianions with dissociation thresholds at 1.34 eV, higher than carboxylate analogs .
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing dipotassium 2,6-naphthalenedisulfonate in a laboratory setting?
- Methodology : this compound can be synthesized via ion-exchange processes. For example, sodium 2,6-naphthalenedisulfonate (a structurally analogous compound) is converted to its acidic form using strong cation-exchange resins (e.g., 001×7 polystyrene resin) under controlled conditions (ambient temperature, 24 hours, resin dosage 37× theoretical requirement). The resulting acid can then be neutralized with potassium hydroxide to yield the dipotassium salt .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Analytical techniques such as collision-induced dissociation (CID) and infrared multiple photon dissociation/detachment (IRMPD) are critical for structural validation. These methods probe the stability of sulfonate dianions and confirm molecular integrity through fragmentation patterns and vibrational spectroscopy . Purity can be assessed via HPLC or titration against standardized reagents.
Q. What are the primary research applications of this compound in catalysis or material science?
- Applications : The compound serves as a precursor for synthesizing derivatives like 2,6-naphthalenedisulfonic acid, which catalyzes condensation reactions (e.g., bisphenol S synthesis). Its sulfonate groups enhance acidity and stability in heterogeneous catalysis . It is also a building block for designing biochemical probes, such as NF 340, a P2Y11 receptor antagonist .
Q. What safety protocols are essential for handling this compound?
- Guidelines : The compound is hygroscopic and requires storage under inert atmospheres (e.g., nitrogen) at room temperature. Safety measures include avoiding inhalation (S22) and skin/eye contact (S24/25). Use PPE (gloves, goggles) and work in a fume hood due to its irritant properties .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic efficiency of 2,6-naphthalenedisulfonate derivatives in organic synthesis?
- Mechanism : The sulfonate groups act as Brønsted acid sites, facilitating proton transfer in reactions like phenol-sulfonic acid condensations. In bisphenol S synthesis, the acidic form of 2,6-naphthalenedisulfonate (generated via ion exchange) achieves 93.5% yield under optimized conditions (ambient temperature, 24-hour reaction) . Kinetic studies suggest pseudo-first-order dependence on acid concentration.
Q. How do advanced spectroscopic techniques elucidate the stability and reactivity of this compound under varying conditions?
- Methodology : IRMPD spectroscopy identifies vibrational modes of sulfonate dianions, revealing stability in aqueous vs. nonpolar solvents. CID mass spectrometry maps fragmentation pathways, showing resistance to decomposition under high-energy collisional activation, which correlates with thermal stability (>300°C) .
Q. What role do 2,6-naphthalenedisulfonate derivatives play in modulating biochemical pathways, such as P2Y11 receptor antagonism?
- Biochemical Application : Derivatives like NF 340 (tetrasodium 4,4'-{carbonylbis[imino(4-methylphenylene)carbonylimino]}di(2,6-naphthalenedisulfonate)) selectively inhibit P2Y11 receptors by competitively binding ATP sites. This antagonism reduces pro-inflammatory cytokine release in fibroblast-like synoviocytes, demonstrating therapeutic potential in rheumatoid arthritis .
Q. How can researchers optimize ion-exchange processes for large-scale production of 2,6-naphthalenedisulfonate derivatives?
- Process Design : Key parameters include resin type (strongly acidic polystyrene resins), stoichiometric excess of resin (37× theoretical requirement), and reaction time (24 hours). Scalability requires balancing resin regeneration cycles with throughput efficiency. Pilot studies show >90% conversion efficiency under ambient conditions .
Properties
Molecular Formula |
C10H6K2O6S2 |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
dipotassium;naphthalene-2,6-disulfonate |
InChI |
InChI=1S/C10H8O6S2.2K/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9;;/h1-6H,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 |
InChI Key |
KCXKCSAUAYYDLG-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
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